molecular formula C9H9F3N2O4 B8190513 C-(3-Trifluoromethyl-pyridin-2-yl)-methylamine oxalate

C-(3-Trifluoromethyl-pyridin-2-yl)-methylamine oxalate

Cat. No.: B8190513
M. Wt: 266.17 g/mol
InChI Key: XFJRMHVFUGSHQR-UHFFFAOYSA-N
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Description

C-(3-Trifluoromethyl-pyridin-2-yl)-methylamine oxalate is a methylamine derivative featuring a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 3-position. The compound exists as an oxalate salt, enhancing its stability and solubility in polar solvents. The trifluoromethyl group contributes to increased lipophilicity, which can improve membrane permeability and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

oxalic acid;[3-(trifluoromethyl)pyridin-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2.C2H2O4/c8-7(9,10)5-2-1-3-12-6(5)4-11;3-1(4)2(5)6/h1-3H,4,11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJRMHVFUGSHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CN)C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Trifluoromethylpyridine Intermediate

The synthesis begins with functionalizing pyridine at the C-3 position. Patent WO1998022459A1 describes a palladium-catalyzed coupling strategy:

  • Halogenation : 2-Methoxypyridine undergoes trifluoromethylation using CF₃I in the presence of CuI, yielding 3-trifluoromethyl-2-methoxypyridine.

  • Demethylation : Treatment with BBr₃ in dichloromethane at −78°C removes the methoxy group, producing 3-trifluoromethylpyridin-2-ol.

Key reaction parameters :

  • Temperature: −78°C to 25°C

  • Catalysts: CuI (10 mol%)

  • Solvent: Tetrahydrofuran (THF)

  • Yield: 68–72%

Amination at the Pyridine C-2 Position

Introducing the methylamine group requires careful optimization to avoid side reactions. A two-step approach is employed:

  • Methanesulfonylation : Reacting 3-trifluoromethylpyridin-2-ol with methanesulfonyl chloride (MsCl) in dichloromethane activates the C-2 position for nucleophilic substitution.

  • Methylamine displacement : The mesylate intermediate reacts with methylamine (40% aqueous) at 60°C for 12 hours, achieving C-(3-trifluoromethyl-pyridin-2-yl)-methylamine.

Critical considerations :

  • Excess methylamine (2.5 equiv) ensures complete displacement

  • Inert atmosphere (N₂ or Ar) prevents oxidation

  • Intermediate purification via silica gel chromatography (hexane/EtOAc = 4:1)

Oxalate Salt Formation

The free amine is converted to its oxalate salt to enhance stability and crystallinity. Industrial-scale processes from analogous compounds provide guidance:

ParameterCondition
Amine concentration0.5 M in t-butyl acetate
Oxalic acid solution1.05 equiv in 2-propanol
Mixing temperature0–5°C initially, then 25°C
Crystallization solventIsopropanol/isopropyl acetate (3:1)
Final yield59–64% after recrystallization

The exothermic salt formation requires controlled acid addition to prevent decomposition. Post-crystallization washing with methyl tert-butyl ether (MTBE) removes residual solvents.

Reaction Condition Optimization

Temperature and Atmosphere Control

  • Amination step : Conducted at 60°C under N₂ to prevent amine oxidation

  • Salt formation : Initial cooling to 0°C minimizes side reactions, followed by gradual warming to 25°C

Catalytic Systems

Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in halogenated intermediates. For example, 2-chloro-3-trifluoromethylpyridine reacts with methylzinc bromide in THF using 5 mol% Pd catalyst, achieving 85% conversion.

Solvent Selection

  • Polar aprotic solvents : DMF or NMP for amination

  • Low-polarity solvents : t-Butyl acetate for salt formation due to oxalic acid’s limited solubility

Purification and Isolation Techniques

Column Chromatography

Crude amine is purified using silica gel with gradient elution (hexane → ethyl acetate), removing unreacted starting materials and byproducts.

Recrystallization

The oxalate salt is recrystallized twice from isopropanol to achieve >99% purity:

  • Dissolve in hot (78°C) isopropanol

  • Cool to 25°C at 1°C/min

  • Filter and wash with cold MTBE

Analytical data post-recrystallization :

  • Melting point: 189–192°C (decomposition)

  • HPLC purity: 99.7%

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR (400 MHz, D₂O): δ 8.45 (d, J=5.1 Hz, 1H, pyridine H-6), 7.89 (d, J=7.9 Hz, 1H, pyridine H-4), 4.32 (s, 2H, CH₂NH₂)

  • ¹⁹F NMR : −63.5 ppm (CF₃)

Mass Spectrometry

  • ESI-MS : m/z 207.1 [M+H]⁺ (free amine), 266.2 [M+oxalate]⁻

X-ray Diffraction

Single-crystal analysis confirms the oxalate salt’s monoclinic crystal system (space group P2₁/c).

Scale-Up Considerations

Industrial production faces three primary challenges:

  • Exotherm management : Installing jacketed reactors with temperature-controlled addition funnels

  • Pd catalyst removal : Activated carbon filtration reduces Pd residues to <5 ppm

  • Waste stream handling : Neutralization of acidic byproducts with Ca(OH)₂ before disposal

Chemical Reactions Analysis

Acid-Base Reactions

The oxalate salt form readily undergoes neutralization with bases to regenerate the free amine. This is critical for pharmaceutical synthesis where free amines are required for further functionalization.

Example reaction:
C9H9F3N2O4+2NaOHC7H7F3N2+Na2C2O4+H2O\text{C}_{9}\text{H}_{9}\text{F}_{3}\text{N}_{2}\text{O}_{4} + 2\text{NaOH} \rightarrow \text{C}_{7}\text{H}_{7}\text{F}_{3}\text{N}_{2} + \text{Na}_{2}\text{C}_{2}\text{O}_{4} + \text{H}_{2}\text{O}

Base UsedSolventTemperatureYield
NaOHH₂O25°C>95%

Mechanism: Deprotonation of oxalic acid releases the free amine, which can participate in subsequent reactions .

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring’s 3-trifluoromethyl group activates the 2- and 6-positions for nucleophilic substitution due to its strong electron-withdrawing effect.

Example reaction with morpholine:
C7H7F3N2+C4H9NOCuI, DMFC11H14F3N3O\text{C}_{7}\text{H}_{7}\text{F}_{3}\text{N}_{2} + \text{C}_{4}\text{H}_{9}\text{NO} \xrightarrow{\text{CuI, DMF}} \text{C}_{11}\text{H}_{14}\text{F}_{3}\text{N}_{3}\text{O}

ReagentCatalystSolventTemperatureYield
MorpholineCuIDMF120°C78%

Conditions: Reactions typically require polar aprotic solvents (e.g., DMF) and transition-metal catalysts .

Amine Functionalization

The primary amine group undergoes alkylation, acylation, or reductive amination.

Alkylation

Reacts with alkyl halides or epoxides to form secondary amines:
C7H7F3N2+CH3IC8H9F3N2I\text{C}_{7}\text{H}_{7}\text{F}_{3}\text{N}_{2} + \text{CH}_{3}\text{I} \rightarrow \text{C}_{8}\text{H}_{9}\text{F}_{3}\text{N}_{2}\text{I}

Alkylating AgentBaseSolventYield
Methyl iodideK₂CO₃Acetonitrile85%

Acylation

Forms amides with acyl chlorides:
C7H7F3N2+ClCOC6H5C14H10F3N2O\text{C}_{7}\text{H}_{7}\text{F}_{3}\text{N}_{2} + \text{ClCOC}_{6}\text{H}_{5} \rightarrow \text{C}_{14}\text{H}_{10}\text{F}_{3}\text{N}_{2}\text{O}

Acyl ChlorideSolventCatalystYield
Benzoyl chlorideDichloromethaneDMAP90%

Note: Acylation proceeds efficiently under Schotten-Baumann conditions .

Cross-Coupling Reactions

The pyridine ring participates in Suzuki-Miyaura couplings when halogenated.

Example Suzuki coupling:
C7H6F3N2Br+C6H5B(OH)2Pd(PPh3)4C13H10F3N2Br\text{C}_{7}\text{H}_{6}\text{F}_{3}\text{N}_{2}\text{Br} + \text{C}_{6}\text{H}_{5}\text{B(OH)}_{2} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_{13}\text{H}_{10}\text{F}_{3}\text{N}_{2}\text{Br}

Boronic AcidCatalystSolventYield
Phenylboronic acidPd(PPh₃)₄THF65%

Conditions: Requires inert atmosphere (N₂/Ar) and elevated temperatures .

Reductive Amination

The amine reacts with aldehydes/ketones in the presence of reducing agents:
C7H7F3N2+CH3CHONaBH3CNC9H11F3N2O\text{C}_{7}\text{H}_{7}\text{F}_{3}\text{N}_{2} + \text{CH}_{3}\text{CHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{C}_{9}\text{H}_{11}\text{F}_{3}\text{N}_{2}\text{O}

Carbonyl CompoundReducing AgentSolventYield
AcetaldehydeNaBH₃CNMeOH70%

Stability Under Reaction Conditions

The compound is sensitive to strong acids/bases and oxidative conditions. Stability data:

ConditionDegradation Observed?Half-Life
pH < 2 (HCl)Yes2 hours
pH > 12 (NaOH)Partial6 hours
H₂O₂ (10%)Complete<1 hour

Scientific Research Applications

Pharmacological Applications

C-(3-Trifluoromethyl-pyridin-2-yl)-methylamine oxalate has shown significant potential in pharmacology due to its interaction with various biological targets:

  • Serotonergic Dysfunction : The compound exhibits a strong affinity for serotonin receptors, particularly the 5-HT1A receptor. This interaction suggests its potential use in treating conditions such as anxiety, depression, and obsessive-compulsive disorders .
  • Neurological Disorders : Its ability to modulate serotonergic pathways indicates possible applications in treating neurological disorders, including migraines and other cerebrovascular conditions .

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from readily available pyridine derivatives. Various synthetic routes have been documented, emphasizing the importance of optimizing reaction conditions to enhance yield and purity .

Case Studies

Several studies have explored the efficacy of this compound in animal models:

  • Anxiety Models : In preclinical studies, compounds similar to this compound demonstrated anxiolytic effects in rodent models, indicating their potential utility in treating anxiety disorders .
  • Pain Perception : Research has also indicated that this compound may influence pain perception pathways, suggesting a role in pain management therapies .

Table 2: Summary of Case Studies

Study FocusFindings
Anxiety DisordersSignificant reduction in anxiety-like behavior
Pain ManagementAltered pain perception pathways
Neurological EffectsPotential efficacy in migraine treatment

Mechanism of Action

The mechanism of action of C-(3-Trifluoromethyl-pyridin-2-yl)-methylamine oxalate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Structural Analogues with Pyridine Derivatives

Pyridine-based methylamine derivatives exhibit distinct physicochemical and biological properties depending on substituent positioning and electronic effects. Key comparisons include:

Compound Substituents Molecular Weight (g/mol) Key Properties Reference
C-(3-Trifluoromethyl-pyridin-2-yl)-methylamine oxalate -CF₃ at pyridine-3, oxalate salt ~275 (estimated) High solubility in polar solvents, moderate lipophilicity
3-Methyl-N-[4-(trifluoromethyl)benzyl]pyridin-2-amine -CH₃ at pyridine-3, benzyl group 296.3 Crystalline solid, 81% synthetic yield
(R)-2-Methyl-1-(3-oxo-3-...)pyrrolidine-2-carboxylic acid methyl ester Trifluoromethylpyridinyl, amide 501 (LCMS [M+H]⁺) High molecular weight, potential protease inhibition

Key Observations :

  • The trifluoromethyl group enhances electronegativity and metabolic resistance compared to methyl or benzyl substituents .
  • Oxalate salts generally exhibit higher aqueous solubility than free bases or esters, making them preferable for formulation .

Methylamine Oxalate Salts with Heterocyclic Variations

Methylamine oxalate salts with different heterocyclic cores demonstrate variability in commercial availability and applications:

Compound Heterocycle Supplier Availability Potential Applications Reference
(1H-Indol-7-yl)methylamine oxalate Indole Reagent grade (US Biological) Neurological research (serotonin analogs)
1-Pyrazin-2-ylmethylamine oxalate Pyrazine Reagent grade (US Biological) Antimicrobial or antiviral agents
C-(4-Methyl-furazan-3-yl)-methylamine Furazan Research chemical Energetic materials or ligands

Key Observations :

  • Indole and pyrazine derivatives are more commercially accessible than pyridine-based analogs, likely due to established synthetic protocols .
  • Furazan-containing methylamines (e.g., CAS 321392-83-0) may serve niche roles in coordination chemistry due to their electron-deficient rings .

Biological Activity

C-(3-Trifluoromethyl-pyridin-2-yl)-methylamine oxalate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article focuses on its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its effects, mechanisms, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C9_9H9_9F3_3N2_2O4_4
  • Molecular Weight: 236.18 g/mol

The trifluoromethyl group on the pyridine ring is significant for enhancing the compound's lipophilicity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the potential of pyridine derivatives, including this compound, as inhibitors against Mycobacterium tuberculosis (Mtb). For instance, related compounds have demonstrated high potency against Mtb strains with minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL . The mechanism involves targeting the MmpL3 protein, crucial for bacterial cell wall integrity.

Inhibition Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

  • MmpL3 Inhibition: This compound likely inhibits MmpL3, disrupting the transport of trehalose-monomycolates essential for cell wall biosynthesis in Mtb .
  • Cellular Toxicity: Preliminary assessments indicate that the compound exhibits low toxicity towards Vero cells (IC50 ≥ 16 μg/mL), suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the pyridine ring significantly affect biological activity. For example, substituents at various positions on the pyridine ring can enhance or diminish activity against target pathogens. The presence of a trifluoromethyl group has been noted to impact both COX-2 inhibition and sEH inhibition in related compounds, indicating a complex interplay in biological efficacy .

Case Study: Antitubercular Activity

A study focused on a series of pyridine derivatives demonstrated that certain structural modifications led to enhanced antitubercular activity. Specifically, compounds with para-substituted aryl groups showed improved MIC values compared to their unsubstituted counterparts .

CompoundMIC (μg/mL)Notes
Compound 620.016High activity against Mtb
Compound 630.0156Most potent derivative
Compound 640.0625Moderate activity

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that derivatives of this compound exhibit moderate liver microsomal stability with clearance rates around 28 μL/min/mg . This suggests potential for oral bioavailability and therapeutic application.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing C-(3-trifluoromethyl-pyridin-2-yl)-methylamine oxalate, and what factors influence reaction yields?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling reactions. For example, a Buchwald-Hartwig amination using Pd(OAc)₂ (0.02 equiv.) and rac-BINAP (0.02 equiv.) with K₂CO₃ as a base in toluene achieves a yield of ~81% for analogous pyridinyl-methylamine derivatives . Key factors include catalyst loading, ligand choice (e.g., BINAP for enantiomeric control), and reaction time. Oxalate salt formation is typically achieved by reacting the free base with oxalic acid in ethanol under reflux .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolve trifluoromethyl and pyridine ring protons (δ 7.5–8.5 ppm for pyridinyl; CF₃ appears as a singlet in ¹⁹F NMR).
  • HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) to confirm purity and molecular ion peaks (e.g., [M+H]⁺) .
  • XRD : Single-crystal X-ray diffraction with SHELXL refinement verifies stereochemistry and salt formation .

Q. How does the oxalate counterion influence the compound’s stability and solubility?

  • Methodological Answer : The oxalate ion enhances aqueous solubility via hydrogen bonding but may reduce thermal stability. Stability studies in DMSO or water (pH 4–7) at 25°C show <5% degradation over 72 hours by HPLC. However, oxalate can form insoluble calcium salts in biological buffers, necessitating solubility enhancers like cyclodextrins .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in catalytic efficiency during C–N bond formation for this compound?

  • Methodological Answer : Disparities in Pd-catalyzed amination yields (~50–85%) arise from steric hindrance at the pyridin-2-yl position and electronic effects of the trifluoromethyl group. Computational DFT studies suggest that electron-withdrawing CF₃ groups slow oxidative addition but accelerate reductive elimination. Contradictory reports on ligand efficacy (e.g., BINAP vs. Xantphos) may reflect solvent-dependent coordination geometry .

Q. How can crystallographic refinement (e.g., SHELX) resolve ambiguities in the compound’s solid-state structure?

  • Methodological Answer : SHELXL refines disordered CF₃ groups using PART and ISOR commands, while hydrogen-bonding networks between oxalate and amine are modeled via DFIX restraints. For twinned crystals (common in salts), TWIN/BASF commands adjust scale factors. R-factor convergence below 0.05 validates the model .

Q. What experimental design optimizes chromatographic separation of this compound from metabolic byproducts in biological matrices?

  • Methodological Answer : A factorial design (pH, methanol concentration, ion-pairing agents) optimizes HPLC resolution. For example, a mobile phase of 250 mM methylamine/20% methanol (pH 6.8) on a C8 column separates the parent compound from N-oxide metabolites with a resolution >2.0 .

Q. How does the trifluoromethyl group impact in vitro receptor binding affinity compared to non-fluorinated analogs?

  • Methodological Answer : Radioligand displacement assays (e.g., 5-HT₂A receptors) show a 10-fold higher affinity for the CF₃ derivative (Ki = 12 nM vs. 120 nM for methyl analogs). This is attributed to enhanced lipophilicity (logP increase by ~0.8) and fluorine-mediated dipole interactions .

Q. What strategies mitigate oxalate-induced cytotoxicity in cell-based assays?

  • Methodological Answer : Pre-treatment with oxalate oxidase (5 U/mL) reduces extracellular oxalate levels by >90%. Alternatively, chelators like citrate (10 mM) prevent calcium oxalate precipitation in cell media without affecting compound bioavailability .

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